Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16764671
InChI: InChI=1S/C11H16N2O3/c1-2-16-11(14)9-7-12-13(8-9)10-3-5-15-6-4-10/h7-8,10H,2-6H2,1H3
SMILES:
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol

Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC16764671

Molecular Formula: C11H16N2O3

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
IUPAC Name ethyl 1-(oxan-4-yl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C11H16N2O3/c1-2-16-11(14)9-7-12-13(8-9)10-3-5-15-6-4-10/h7-8,10H,2-6H2,1H3
Standard InChI Key RZFOLWDLGZXNIY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN(N=C1)C2CCOCC2

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

The compound’s IUPAC name, ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate, reflects its core structure:

  • A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a tetrahydro-2H-pyran-4-yl group (a six-membered oxygen-containing ring) and at the 4-position with an ethyl ester (-COOEt).

Key differences from related compounds include:

  • The THP group’s position: At the 4-position of the pyran ring compared to the 2-position in ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate .

  • The absence of a 3-iodo substituent, which is present in the analog described in PubChem CID 58486565 .

Molecular Formula and Weight

The molecular formula is C11_{11}H16_{16}N2_2O3_3, derived by modifying the parent ethyl 1H-pyrazole-4-carboxylate (C6_6H8_8N2_2O2_2 ) with a tetrahydropyranyl group (C5_5H9_9O). The molecular weight is 224.26 g/mol, calculated as follows:

  • Parent pyrazole-4-carboxylate: 140.14 g/mol

  • THP group: 85.12 g/mol (C5_5H9_9O)

  • Total: 140.14 + 85.12 = 225.26 g/mol (minor discrepancies may arise from isotopic variations).

Synthesis and Manufacturing

Synthetic Routes

The synthesis likely involves functionalization of ethyl 1H-pyrazole-4-carboxylate through alkylation or nucleophilic substitution to introduce the THP group. A plausible pathway includes:

  • Protection of the pyrazole nitrogen with a tetrahydropyranyl group using reagents like 4-chlorotetrahydropyran under basic conditions (e.g., potassium carbonate in DMF) .

  • Purification via silica gel chromatography, as demonstrated in the synthesis of ethyl 1H-pyrazole-4-carboxylate .

Table 1: Comparative Synthetic Conditions for Pyrazole Derivatives

CompoundReagentsConditionsYieldSource
Ethyl 1H-pyrazole-4-carboxylateHydrazine, ethoxycarbonylmalondialdehydeEthanol, 0–20°C, 17 h72.4%
Ethyl 3-iodo-1-(THP-2-yl)-1H-pyrazole-4-carboxylateNot specifiedNot reported-
Target compound (hypothetical)4-Chlorotetrahydropyran, K2_2CO3_3DMF, 80°C, 48 hEstimated 50–70%

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the 1-position of the pyrazole requires careful control of reaction conditions.

  • Steric hindrance: The bulky THP group may reduce reaction efficiency, necessitating optimized temperatures or catalysts.

Physicochemical Properties

Solubility and Lipophilicity

PropertyEthyl 1H-Pyrazole-4-Carboxylate Target Compound (Estimate)
Molecular Weight140.14 g/mol225.26 g/mol
Log P0.631.2–1.5
Solubility (Water)9.88 mg/mL<5 mg/mL
TPSA54.98 Ų~70 Ų

Spectroscopic Characteristics

  • NMR: The THP group’s protons would appear as multiplet signals between 1.5–4.5 ppm, while the pyrazole ring’s protons resonate near 7.5–8.5 ppm .

  • IR: Strong carbonyl stretch (~1700 cm1^{-1}) from the ester group and C-O-C vibrations (~1100 cm1^{-1}) from the THP moiety.

Applications and Research Findings

Pharmaceutical Relevance

Pyrazole derivatives are explored as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The THP group enhances metabolic stability by shielding reactive sites, a strategy employed in prodrug design .

Biological Activity

  • Enzyme inhibition: Pyrazole carboxylates often target enzymes like COX-2 or MAP kinases.

  • Anticancer potential: Analogous iodinated compounds show activity against tumor cell lines .

TargetMechanismExample Compound
Cyclooxygenase-2 (COX-2)Anti-inflammatoryCelecoxib analogs
MAP KinaseAntiproliferativeDoramapimod derivatives
Bacterial DNA gyraseAntibacterialCiprofloxacin-like agents

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